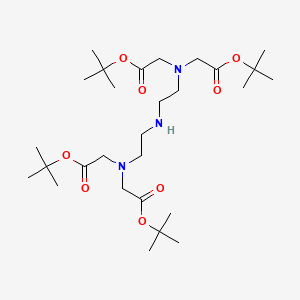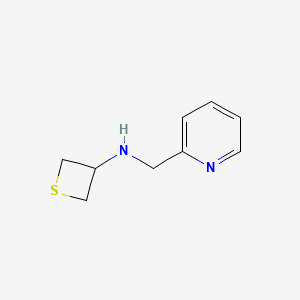
N-(Pyridin-2-ylmethyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Pyridin-2-ylmethyl)thietan-3-amine is an organic compound that features a pyridine ring attached to a thietan-3-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-2-ylmethyl)thietan-3-amine typically involves the reaction of pyridin-2-ylmethylamine with a thietan-3-one derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(Pyridin-2-ylmethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietan ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amine nitrogen.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of inhibitors or modulators of biological pathways.
Mecanismo De Acción
The mechanism by which N-(Pyridin-2-ylmethyl)thietan-3-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from inhibition of enzymatic activity to alteration of signal transduction processes .
Comparación Con Compuestos Similares
Similar Compounds
N-(Pyridin-2-ylmethyl)thietan-2-amine: Similar structure but with the amine group attached to a different position on the thietan ring.
N-(Pyridin-2-ylmethyl)thietan-4-amine: Another positional isomer with potential differences in reactivity and biological activity.
N-(Pyridin-2-ylmethyl)thietan-3-ol: A hydroxyl derivative that may exhibit different chemical and biological properties.
Uniqueness
N-(Pyridin-2-ylmethyl)thietan-3-amine is unique due to its specific structural arrangement, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel applications in various fields .
Propiedades
Fórmula molecular |
C9H12N2S |
|---|---|
Peso molecular |
180.27 g/mol |
Nombre IUPAC |
N-(pyridin-2-ylmethyl)thietan-3-amine |
InChI |
InChI=1S/C9H12N2S/c1-2-4-10-8(3-1)5-11-9-6-12-7-9/h1-4,9,11H,5-7H2 |
Clave InChI |
GEBNMWZZYSYJGP-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1)NCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




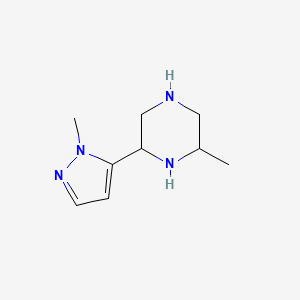
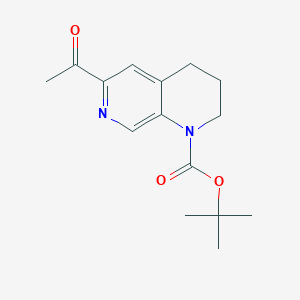
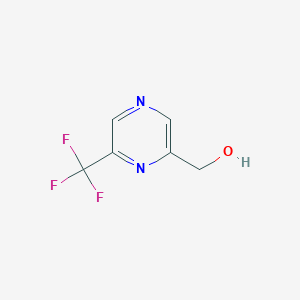

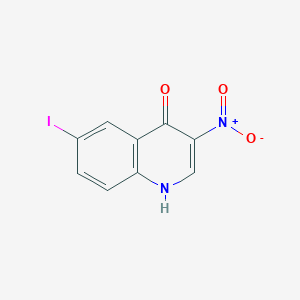
![(3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-broMo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate](/img/structure/B12956970.png)
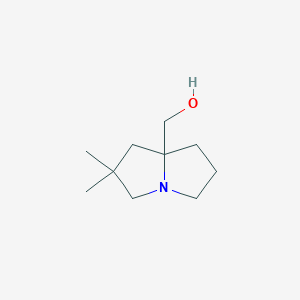
![Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel-](/img/structure/B12956993.png)
![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B12957003.png)
![N-ethylspiro[3.4]octan-2-amine](/img/structure/B12957008.png)
![1',4-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B12957009.png)
